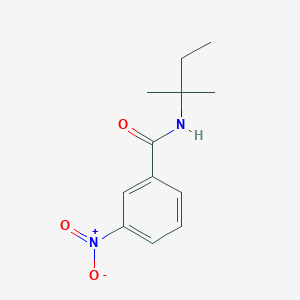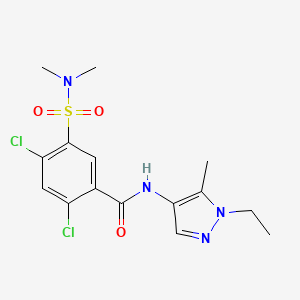![molecular formula C19H19ClN4O2 B10943752 1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10943752.png)
1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-N-(4-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a pyrazole ring, a chlorinated phenoxy group, and a pyridyl group. Its molecular formula is C16H15ClN2O2, and it has a molecular weight of approximately 302.76 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-N-(4-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3,5-dimethylphenol with a suitable alkylating agent to form the phenoxy intermediate.
Pyrazole Ring Formation: The phenoxy intermediate is then reacted with hydrazine derivatives to form the pyrazole ring.
Pyridyl Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography[2][2].
Chemical Reactions Analysis
Types of Reactions
1-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-N-(4-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-N-(4-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-N-(4-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Propanol, 1-(4-chloro-3,5-dimethylphenoxy)-2-methyl-: Similar in structure but differs in the presence of an isopropanol group.
3-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine: Contains a piperidine ring instead of a pyrazole ring.
Uniqueness
1-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-N-(4-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of a pyrazole ring, a chlorinated phenoxy group, and a pyridyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C19H19ClN4O2 |
|---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-(4-methylpyridin-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H19ClN4O2/c1-12-4-6-21-17(8-12)22-19(25)16-5-7-24(23-16)11-26-15-9-13(2)18(20)14(3)10-15/h4-10H,11H2,1-3H3,(H,21,22,25) |
InChI Key |
APXJMUSCNLSUOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=NN(C=C2)COC3=CC(=C(C(=C3)C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzodioxol-5-yl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10943670.png)

![2-[(2,4-difluorophenoxy)methyl]-N-[4-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B10943688.png)
![1-[(2,4-dimethylphenoxy)methyl]-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10943695.png)
![2-(1,5-dimethyl-1H-pyrazol-3-yl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10943703.png)
![2-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(3,6-dichloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole](/img/structure/B10943709.png)
![1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10943723.png)
![2-({4-[3-(Difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B10943729.png)
![2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)acetohydrazide](/img/structure/B10943733.png)

![N-(furan-2-ylmethyl)-1-methyl-4-({(Z)-[4-(trifluoromethyl)phenyl]methylidene}amino)-1H-pyrazole-5-carboxamide](/img/structure/B10943754.png)
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(3,5-dimethyl-1,2-oxazol-4-yl)benzamide](/img/structure/B10943767.png)
![{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B10943772.png)
![N-[(E)-{3-[(2-bromophenoxy)methyl]-4-methoxyphenyl}methylidene]-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10943775.png)
